Butyl phenylacetate
Overview
Description
Synthesis Analysis
The synthesis of n-butyl phenylacetate can be achieved through a one-step method from benzylcyanide and butanol in the presence of H_2SO_4. Optimal conditions for this synthesis have been identified, leading to high yields and purity of the product. The structure of n-butyl phenylacetate is confirmed through spectroscopic methods such as FT-IR and NMR spectrum analysis (Cui Yu-min, 2006).
Molecular Structure Analysis
The molecular structure of butyl phenylacetate enolates has been explored through spectroscopic determinations, including IR and 13 C NMR spectroscopy. These studies have enabled the assignment of the E or Z configuration to the enolates, providing detailed insights into their structural characteristics (J. Corset et al., 1993).
Chemical Reactions and Properties
Research into the reactions of phenylacetate derivatives has unveiled a variety of chemical behaviors. For example, the diazotization of 3-phenyl-1-butylamine leads to the formation of several ester products, demonstrating extensive isotope-position rearrangement and highlighting the compound's reactive nature (A. W. Fort & R. E. Leary, 1960).
Physical Properties Analysis
The synthesis of derivatives such as dialkyltin derivatives of α-methoxy- and α-acetoxy-phenylacetic acids has provided insights into the physical properties of butyl phenylacetate and its derivatives. X-ray diffraction analysis alongside IR and Mossbauer spectroscopies has shed light on the solid-state structures and spectral data, indicating their structural and physical characteristics (V. S. Petrosyan et al., 1996).
Chemical Properties Analysis
Investigations into the chemical properties of butyl phenylacetate have revealed its potential as a biofuel additive, emphasizing the compound's sustainability and the eco-friendliness of its production route. Kinetic studies on the formation of butyl acetate through heterogeneously catalyzed transesterification have demonstrated its feasibility and efficiency, providing a promising outlook for its use in renewable energy sources (Sami H. Ali et al., 2011).
Scientific Research Applications
Recovery and Extraction Studies :
- Phenylacetic acid, closely related to Butyl phenylacetate, is significant in the pharmaceutical industry, particularly in antibiotic production. Studies have investigated the recovery of phenylacetic acid from aqueous waste using tri-n-butyl phosphate in different solvents. Such research is crucial for efficient waste management and resource recovery in pharmaceutical processes (Wasewar et al., 2015).
- Another study focused on the reactive extraction of phenylacetic acid using tri-n-butyl phosphate in various diluents, which is relevant for the removal of phenylacetic acid from aqueous phases, potentially applicable in industrial processes (Athankar et al., 2013).
Chemical Synthesis and Catalysis :
- The synthesis of n-butyl phenylacetate from benzylcyanide using a one-step method demonstrates an efficient approach to producing Butyl phenylacetate. This study is crucial for understanding the chemical synthesis processes involved in producing such compounds (Cui Yu-min, 2006).
Pharmaceutical Applications :
- Phenylacetic acid, which is structurally related to Butyl phenylacetate, has been studied for its selective activity against malignant gliomas. This indicates potential therapeutic applications in treating certain types of brain tumors (Samid et al., 1994).
- A study on the continuous enzymatic hydrolysis of Penicillin G into phenylacetic acid highlights the role of phenylacetic acid in pharmaceutical manufacturing processes (Hollander et al., 2002).
Environmental Applications :
- Research on the treatment of gases containing Butyl acetate, n-butyl alcohol, and phenylacetic acid using bio-trickling filters indicates the importance of managing industrial emissions, particularly from pharmaceutical factories. This study is relevant for environmental management and pollution control (Wang et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
butyl 2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-9-14-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOXTQYWWYXYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059541 | |
Record name | Benzeneacetic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; pleasant rose and honey-like odour | |
Record name | Butyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
133.00 to 135.00 °C. @ 15.00 mm Hg | |
Record name | Butyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, 1 mL in 1 mL 95% ethanol (in ethanol) | |
Record name | Butyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.997 | |
Record name | Butyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Butyl phenylacetate | |
CAS RN |
122-43-0 | |
Record name | Butyl phenylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL PHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR6RZ109SI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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